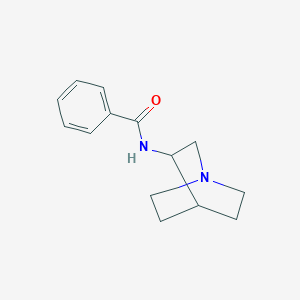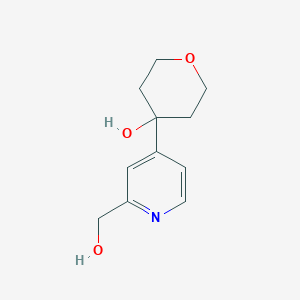
(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine
Vue d'ensemble
Description
(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine, also known as DMPX, is a xanthine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. DMPX is a potent and selective antagonist of adenosine A1 and A2A receptors, which are involved in a wide range of physiological processes in the body.
Applications De Recherche Scientifique
Neuroprotection
This compound has been reported as a novel multifunctional neuroprotective agent . It displays antioxidative and antineuroinflammatory properties , which can significantly inhibit neuron cell injury induced by toxicities, including 6-OHDA, NO, and H2O2 . This suggests potential for the treatment of neurodegenerative disorders, especially Parkinson’s disease .
Antioxidative Properties
The compound has been shown to possess antioxidative properties . This means it can neutralize harmful free radicals in the body, which can damage cells and contribute to aging and diseases, like heart disease and cancer.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties . This suggests it could be used to reduce inflammation in the body, which is a key factor in many health conditions, including arthritis, heart disease, and cancer.
Structure-Activity Relationship Studies
Structure-activity relationship studies have been conducted on this compound . These studies are designed to understand the relationship between the structure of a compound and its biological activity. This information can be used to design more effective drugs.
Potential Treatment for Parkinson’s Disease
Given its neuroprotective, antioxidative, and anti-inflammatory properties, this compound has potential for the treatment of Parkinson’s disease . Parkinson’s disease is a neurodegenerative disorder characterized by the death of dopamine-producing cells in the brain.
Potential Treatment for Other Neurodegenerative Disorders
In addition to Parkinson’s disease, the neuroprotective properties of this compound suggest potential for the treatment of other neurodegenerative disorders . These could include conditions like Alzheimer’s disease, Huntington’s disease, and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
Target of Action
The primary targets of (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine are neuronal cells . The compound exhibits neuroprotective properties and is particularly effective in protecting these cells against neurotoxins .
Mode of Action
The compound interacts with its neuronal targets by scavenging reactive free radicals . This interaction results in the preservation of antioxidant and anti-inflammatory potency, thereby protecting the neuronal cells against neurotoxins such as H2O2 and 6-hydroxydopamine . It also inhibits lipopolysaccharide (LPS)-induced over-production of nitric oxide (NO) .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By scavenging reactive free radicals and inhibiting the over-production of NO, it modulates the oxidative stress pathway and reduces inflammation . The downstream effects include the protection of neuronal cells against neurotoxins and a reduction in cell injury induced by toxicities .
Pharmacokinetics
It is noted that the compound has favorable physiochemical properties and low cytotoxicity . It also has predicted CNS (+) blood-brain barrier (BBB) permeability , which suggests that it can cross the BBB and exert its effects directly on the brain’s neuronal cells.
Result of Action
The result of the compound’s action is the significant inhibition of neuron cell injury induced by toxicities . It shows higher antineuroinflammatory properties and similar antioxidative properties to corresponding un-acetylated compounds . This leads to the protection of neuronal cells against neurotoxins and a reduction in inflammation .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is reasonable to assume that factors such as temperature, pH, and the presence of other compounds could potentially influence its activity
Propriétés
IUPAC Name |
8-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-21-16-15(17(25)22(5-2)18(21)26)20(3)14(19-16)9-7-11-6-8-12(23)13(24)10-11/h6-10,23-24H,4-5H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYELUTTBEJFS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155272-03-0 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-dihydroxyphenyl)ethenyl)-7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



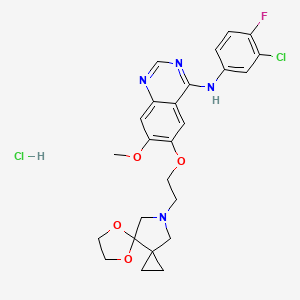

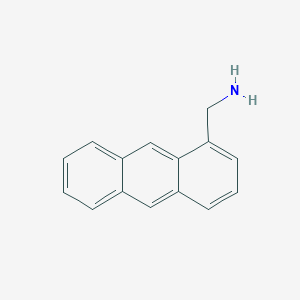

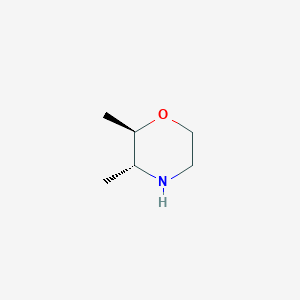
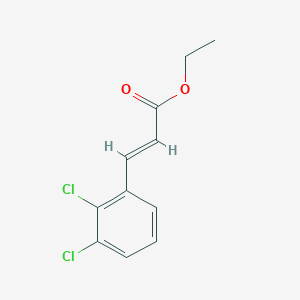
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
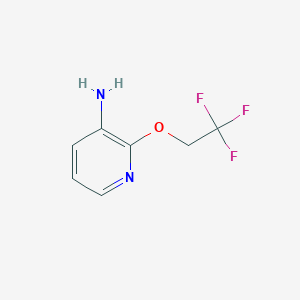
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
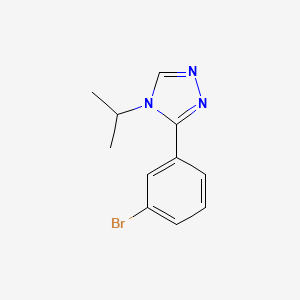
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
